2-(5-Oxazolyl)benzylamine Hydrochloride
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Overview
Description
2-(5-Oxazolyl)benzylamine Hydrochloride is a chemical compound that features a benzylamine group attached to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxazolyl)benzylamine Hydrochloride typically involves the cyclization of benzoyl azide with an alkene in the presence of a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 . This reaction is activated by visible light and yields moderate amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Oxazolyl)benzylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The benzylamine group can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and various halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted benzylamine compounds .
Scientific Research Applications
2-(5-Oxazolyl)benzylamine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Oxazolyl)benzylamine Hydrochloride involves its interaction with various molecular targets, including receptors and enzymes. The oxazole ring allows the compound to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets . These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Oxazole: Similar to oxazoline but with a different arrangement of atoms in the ring.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness: 2-(5-Oxazolyl)benzylamine Hydrochloride is unique due to the presence of both an oxazole ring and a benzylamine group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C10H11ClN2O |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
[2-(1,3-oxazol-5-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H |
InChI Key |
UETRIVVIIBJCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CN=CO2.Cl |
Origin of Product |
United States |
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